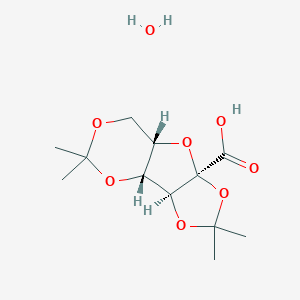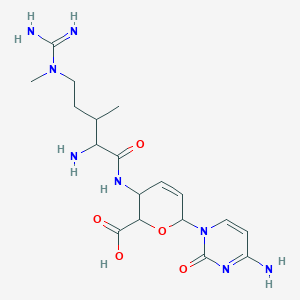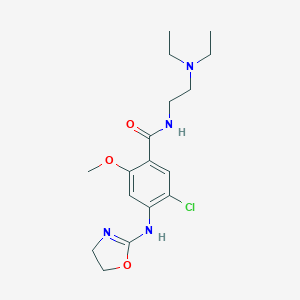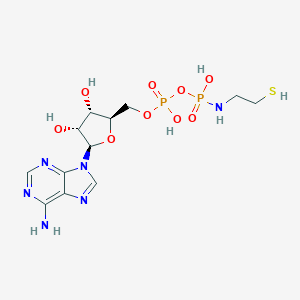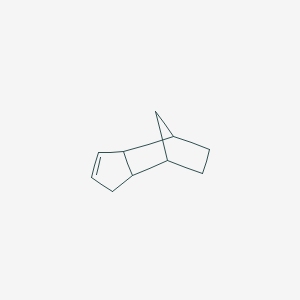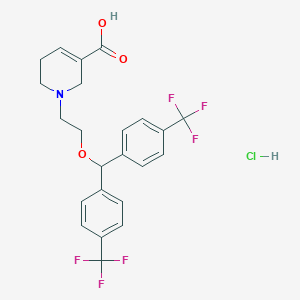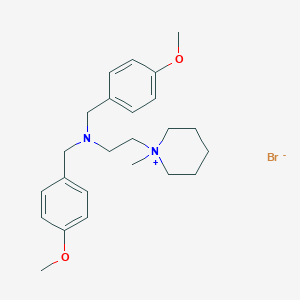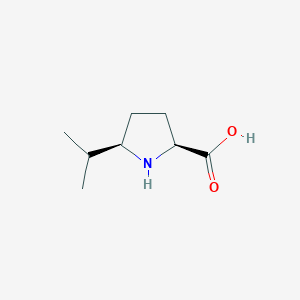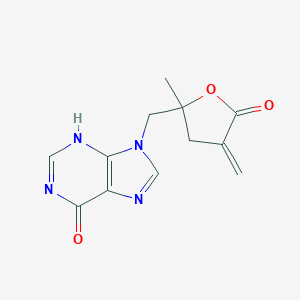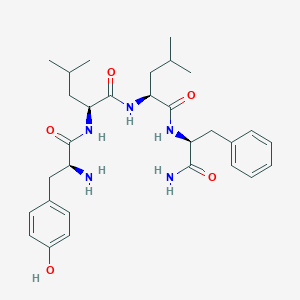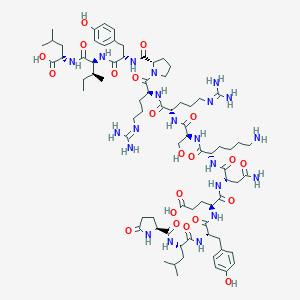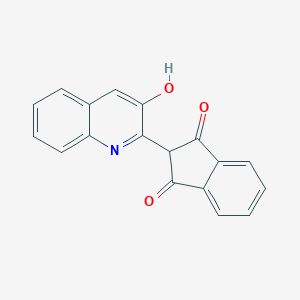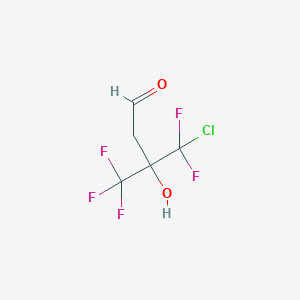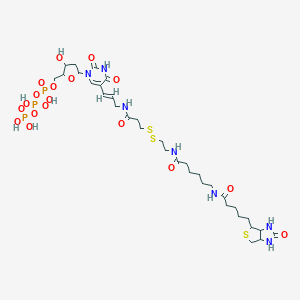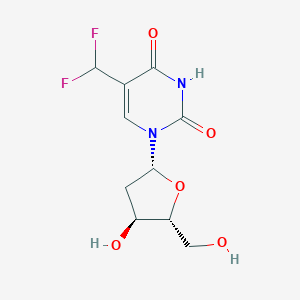
alpha,alpha-Difluorothymidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha,alpha-Difluorothymidine (dFT) is a synthetic nucleoside analogue that has been extensively studied for its potential use in cancer treatment. It is a modified version of the natural nucleoside thymidine, in which the methyl group at the 5-position is replaced with a difluoromethyl group. This modification confers improved pharmacokinetic properties and increased potency against tumor cells.
Mécanisme D'action
The mechanism of action of alpha,alpha-Difluorothymidine involves its conversion to alpha,alpha-Difluorothymidine triphosphate (alpha,alpha-DifluorothymidineTP) within cells. alpha,alpha-DifluorothymidineTP is a potent inhibitor of thymidylate synthase, which is responsible for the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP). dTMP is essential for DNA synthesis, and its depletion leads to DNA damage and cell death.
Effets Biochimiques Et Physiologiques
DFT has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit cell proliferation, induce apoptosis, and inhibit angiogenesis. In addition, alpha,alpha-Difluorothymidine has been shown to have immunomodulatory effects, which may contribute to its anti-tumor activity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of alpha,alpha-Difluorothymidine is its potency against tumor cells. It has been shown to be effective at low concentrations, which makes it a promising candidate for cancer treatment. However, alpha,alpha-Difluorothymidine also has some limitations for lab experiments. Its toxicity can be a concern, and it may require careful handling and monitoring to ensure safety.
Orientations Futures
There are several potential future directions for research on alpha,alpha-Difluorothymidine. One area of interest is the development of combination therapies that incorporate alpha,alpha-Difluorothymidine with other anti-cancer agents. Another area of interest is the development of new analogues of alpha,alpha-Difluorothymidine that may have improved pharmacokinetic properties or increased potency against tumor cells. Finally, there is ongoing research into the mechanisms of resistance to alpha,alpha-Difluorothymidine, which may provide insights into new approaches for overcoming resistance to this promising anti-cancer agent.
Méthodes De Synthèse
The synthesis of alpha,alpha-Difluorothymidine involves the reaction of 2,2-difluoroethylamine with thymidine in the presence of a Lewis acid catalyst. The resulting product is then purified by column chromatography to obtain pure alpha,alpha-Difluorothymidine.
Applications De Recherche Scientifique
DFT has been studied extensively for its potential use in cancer treatment. It has been shown to be effective against a variety of tumor types, including breast, lung, and colon cancer. alpha,alpha-Difluorothymidine works by inhibiting the activity of thymidylate synthase, an enzyme that is essential for DNA synthesis. This leads to a depletion of intracellular thymidine triphosphate, which in turn results in DNA damage and cell death.
Propriétés
Numéro CAS |
101527-46-2 |
|---|---|
Nom du produit |
alpha,alpha-Difluorothymidine |
Formule moléculaire |
C10H12F2N2O5 |
Poids moléculaire |
278.21 g/mol |
Nom IUPAC |
5-(difluoromethyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H12F2N2O5/c11-8(12)4-2-14(10(18)13-9(4)17)7-1-5(16)6(3-15)19-7/h2,5-8,15-16H,1,3H2,(H,13,17,18)/t5-,6+,7+/m0/s1 |
Clé InChI |
YATQDPXPMDMPID-RRKCRQDMSA-N |
SMILES isomérique |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)C(F)F)CO)O |
SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)C(F)F)CO)O |
SMILES canonique |
C1C(C(OC1N2C=C(C(=O)NC2=O)C(F)F)CO)O |
Autres numéros CAS |
101527-46-2 |
Synonymes |
5-difluoromethyl-2'-deoxyuridine alpha,alpha-difluorothymidine F2-TDR |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



